2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid
Overview
Description
2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a cyclopropylmethoxy group and a fluorine atom attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structural attributes of this compound make it a valuable building block in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid can be achieved through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The general reaction scheme is as follows:
Starting Materials: 4-fluoro-2-iodophenol and cyclopropylmethanol.
Reaction Conditions: The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (80-100°C) with a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol or quinone derivatives.
Reduction: Formation of the corresponding boronate ester.
Substitution: Nucleophilic substitution reactions at the fluorine or boronic acid sites.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Phenol or quinone derivatives.
Reduction: Boronate esters.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules, including potential therapeutic agents.
Material Science: Employed in the design of new materials with specific functionalities, such as sensors and optoelectronic devices.
Biology: Investigated for its potential interactions with biological targets, contributing to the development of novel drugs.
Industry: Utilized in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The cyclopropylmethoxy and fluorine groups may enhance binding affinity and specificity towards certain biological targets, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- 2-(Cyclopropylmethoxy)phenylboronic acid
- 4-Fluorophenylboronic acid
- Cyclopropylmethoxybenzene
Comparison: 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid is unique due to the presence of both the cyclopropylmethoxy and fluorine groups, which can influence its reactivity and binding properties. Compared to 2-(Cyclopropylmethoxy)phenylboronic acid, the fluorine atom adds an additional site for potential interactions and modifications. In contrast to 4-Fluorophenylboronic acid, the cyclopropylmethoxy group provides steric and electronic effects that can alter the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
[2-(cyclopropylmethoxy)-4-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BFO3/c12-8-3-4-9(11(13)14)10(5-8)15-6-7-1-2-7/h3-5,7,13-14H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIFCATYYMRAES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)OCC2CC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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